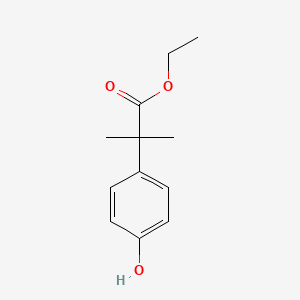

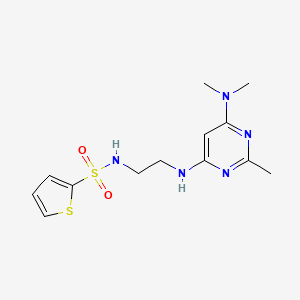

![molecular formula C10H6Cl2F3N B2559372 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile CAS No. 1216017-95-6](/img/structure/B2559372.png)

2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-3-(trifluoromethyl)phenyl isocyanate” is a compound that participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives has been used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .

Molecular Structure Analysis

The molecular structure of a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, has a linear formula of ClC6H3(CF3)NCO .

Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives have been synthesized and characterized by physical and spectral methods . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .

Physical And Chemical Properties Analysis

A related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, has a boiling point of 86-90 °C/14 mmHg (lit.) and a melting point of 40-42 °C (lit.) .

Scientific Research Applications

Polymerization Initiators

Trifluoromethanesulphonates, related to the chemical structure of 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile, have been studied for their role in the polymerization of ethylenic monomers. These triflates show strong solvation with their conjugate acid in various solvents, influencing the polymerization process (Souverain et al., 1980).

Photochemical Studies

Compounds like 4-Chloroaniline, structurally similar to the subject compound, have been explored for their photochemical properties. Studies on their photostability and photoheterolysis in polar media have provided insights into the behavior of related phenyl cations (Guizzardi et al., 2001).

Chemical Synthesis

Research has focused on synthesizing silanes containing triflate groups, which is relevant to the synthesis of compounds like this compound. Such syntheses are vital for developing new chemical entities and intermediates (Matyjaszewski & Chen, 1988).

Chiral Intermediates for Drug Synthesis

A chiral intermediate structurally related to the subject compound, 3-Chloro-1-phenyl-1-propanol, is used in synthesizing antidepressant drugs. Studies have shown the synthesis of such chiral intermediates using microbial reductases, demonstrating their potential in pharmaceutical manufacturing (Choi et al., 2010).

Fluorinated Polymer Research

Research into fluorinated polymers is closely related to the study of compounds like this compound. Fluorinated polymers exhibit unique properties like high optical transparency and low dielectric constants, which are significant in various applications, including electronics and optics (Tao et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2F3N/c11-7(5-16)3-6-1-2-9(12)8(4-6)10(13,14)15/h1-2,4,7H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXRQJIIQNJFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C#N)Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2559290.png)

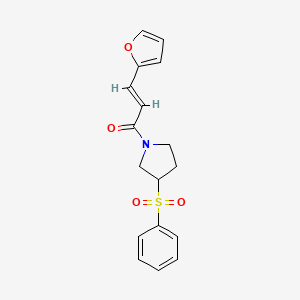

![2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2559291.png)

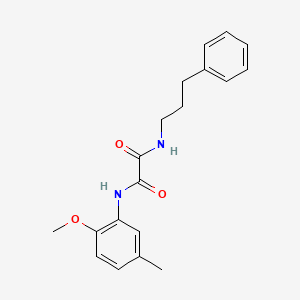

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2559293.png)

![2-chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2559296.png)

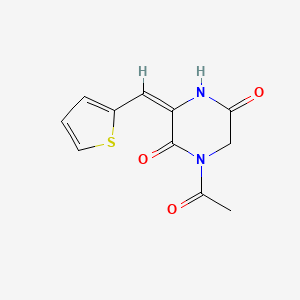

![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2559301.png)

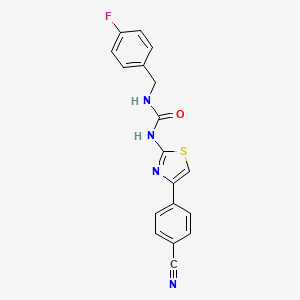

![N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2559305.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2559309.png)